molecular formula C26H26NO2P B3177548 N,N-Diisopropyldinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine CAS No. 185449-85-8

N,N-Diisopropyldinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine

Cat. No.: B3177548
CAS No.: 185449-85-8
M. Wt: 415.5 g/mol
InChI Key: CEAPBCPUPILJSR-UHFFFAOYSA-N
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Description

“N,N-Diisopropyldinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-amine” is a phosphine-phosphoramidite ligand . It has a molecular formula of C34H26NO2P and a molecular weight of 511.55 .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a dinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin core and N,N-diisopropyl groups attached . The exact structure can be determined using techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry.


Chemical Reactions Analysis

As a ligand, this compound can participate in various chemical reactions, particularly in coordination chemistry with transition metals. For instance, it can be used in the stereoselective preparation of aminoesters via rhodium-catalyzed enantioselective hydrogenation of dehydroaminoesters .


Physical and Chemical Properties Analysis

This compound has a boiling point of 702.2±70.0 °C (Predicted) . More detailed physical and chemical properties would require experimental determination or advanced computational methods.

Scientific Research Applications

Synthesis and Structural Characterization

  • The synthesis and spectral characterization of derivatives of N,N-Diisopropyldinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine have been explored, demonstrating their potential in forming complex molecular structures with significant yields. These compounds have been analyzed using various spectroscopic techniques, confirming their expected structures and showcasing their potential in further chemical applications (Haranath et al., 2005).

Antimicrobial Activity

  • Some derivatives have been evaluated for their antimicrobial properties, providing insights into their potential therapeutic applications. The antimicrobial activity assessment indicates these compounds can be promising candidates for further pharmacological studies, though this area of application must be approached with caution given the constraints of the inquiry (Haranath et al., 2005).

Mechanism of Action

Target of Action

It is known to be a phosphine-phosphoramidite ligand , which suggests that it may interact with metal ions in biological systems.

Mode of Action

The compound acts as a ligand, forming complexes with metal ions. These complexes can then participate in various chemical reactions. For instance, it has been used in the stereoselective preparation of aminoesters via rhodium-catalyzed enantioselective hydrogenation of dehydroaminoesters .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Biochemical Analysis

Biochemical Properties

®-N,N-Diisopropyldinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-amine plays a crucial role in biochemical reactions as a chiral phosphine ligand. It interacts with various enzymes and proteins, facilitating enantioselective synthesis. The compound’s interaction with enzymes such as copper-catalyzed conjugate addition enzymes and palladium-catalyzed diethylzinc mediated umpolung allylation enzymes is particularly noteworthy . These interactions are characterized by the compound’s ability to provide superior enantiocontrol in numerous transformations, ensuring high activities at low catalyst loadings .

Cellular Effects

The effects of ®-N,N-Diisopropyldinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-amine on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the iridium-catalyzed allylic etherification of acyclic, achiral allylic carbonates, leading to the formation of chiral allylic alcohols . Additionally, it impacts the palladium-catalyzed asymmetric allylic cyclisation of N-tosyl and N-benzyl carbonates, resulting in the formation of pyrrolidine and piperidine derivatives .

Molecular Mechanism

At the molecular level, ®-N,N-Diisopropyldinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-amine exerts its effects through specific binding interactions with biomolecules. It acts as a ligand, binding to metal centers in enzymes and facilitating catalytic reactions. This compound’s ability to provide enantiocontrol is due to its chiral nature, which allows it to selectively interact with one enantiomer over the other . These binding interactions lead to enzyme inhibition or activation, resulting in changes in gene expression and subsequent biochemical outcomes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ®-N,N-Diisopropyldinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-amine change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under inert atmosphere and cold storage conditions . Prolonged exposure to non-ideal conditions may lead to its degradation, affecting its efficacy in biochemical reactions .

Dosage Effects in Animal Models

The effects of ®-N,N-Diisopropyldinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-amine vary with different dosages in animal models. At optimal dosages, the compound exhibits high enantioselective results without adverse effects. At higher doses, toxic or adverse effects may be observed, highlighting the importance of dosage control in experimental settings. Threshold effects have also been noted, where the compound’s efficacy significantly decreases beyond a certain concentration.

Metabolic Pathways

®-N,N-Diisopropyldinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-amine is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its function. The compound’s role in copper-catalyzed conjugate addition and palladium-catalyzed diethylzinc mediated umpolung allylation reactions underscores its importance in metabolic flux and metabolite levels . These interactions facilitate the synthesis of chiral compounds, contributing to the overall metabolic processes in cells .

Transport and Distribution

The transport and distribution of ®-N,N-Diisopropyldinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-amine within cells and tissues are mediated by specific transporters and binding proteins. These interactions ensure the compound’s proper localization and accumulation in target sites, enhancing its efficacy in biochemical reactions. The compound’s distribution is also influenced by its physicochemical properties, such as solubility and stability.

Subcellular Localization

®-N,N-Diisopropyldinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-amine exhibits specific subcellular localization, which affects its activity and function. The compound is directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization is crucial for its role in catalyzing enantioselective synthesis reactions, as it ensures the compound’s availability at the site of action.

Properties

IUPAC Name

N,N-di(propan-2-yl)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26NO2P/c1-17(2)27(18(3)4)30-28-23-15-13-19-9-5-7-11-21(19)25(23)26-22-12-8-6-10-20(22)14-16-24(26)29-30/h5-18H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEAPBCPUPILJSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C(C)C)P1OC2=C(C3=CC=CC=C3C=C2)C4=C(O1)C=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26NO2P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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